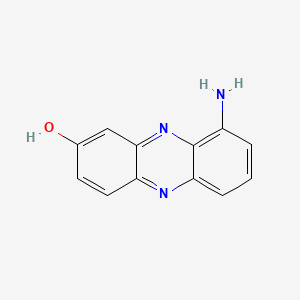

9-Aminophenazin-2-ol

Description

Overview of the Phenazine (B1670421) Scaffold in Contemporary Chemical and Biological Research

The phenazine scaffold is a versatile structural motif found in over 150 natural products and more than 6,000 synthetic derivatives. mdpi.com Natural phenazines are primarily secondary metabolites isolated from various microorganisms, including those from the Pseudomonas and Streptomyces genera, found in both terrestrial and marine environments. nih.govresearchgate.net

Phenazine derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and insecticidal properties. nih.govnih.gov This broad bioactivity is often attributed to the redox-active nature of the phenazine ring system, which can participate in electron transfer reactions and generate reactive oxygen species (ROS). mdpi.com The photophysical and chemical properties of these compounds have also led to their investigation for applications in optoelectronics, optical sensing, and the development of advanced functional materials. researchgate.netrsc.org The ongoing exploration of novel phenazine structures continues to be a significant focus in medicinal chemistry and materials science. rsc.orgresearchgate.net

Rationale for Focusing on Amino- and Hydroxyl-Substituted Phenazines

The introduction of amino (-NH₂) and hydroxyl (-OH) groups onto the phenazine scaffold is a key strategy for modulating its biological and chemical properties. The position and type of these functional groups are critical in determining the compound's specific activities. mdpi.com

Hydroxylation, in particular, has been identified as a crucial modification for the antibiotic activity of many phenazines. nih.gov For example, simple hydroxylated derivatives like 2-hydroxyphenazine (B1496473) have demonstrated significant potential in agricultural applications as fungicides. nih.gov The hydroxyl group can alter the electronic properties of the phenazine ring and participate in hydrogen bonding, which can be critical for interaction with biological targets.

Similarly, the amino group, a strong electron-donating substituent, is expected to significantly influence the redox potential of the phenazine core. This modification can enhance or alter the compound's mechanism of action and biological profile. Studies on various 2-phenazinamine derivatives have shown that this substitution can lead to potent anticancer activity. nih.gov The combination of both amino and hydroxyl groups on the same phenazine scaffold presents an opportunity to create molecules with unique, potentially synergistic, electronic and biological properties, making them a compelling subclass for targeted investigation.

Current Research Gaps and Objectives for 9-Aminophenazin-2-ol Investigations

Despite the extensive research into the phenazine family, a thorough review of the scientific literature indicates a significant knowledge gap concerning the specific isomer This compound . While other amino- and hydroxyl-substituted isomers such as 3-Aminophenazin-2-ol and 8-Aminophenazine-2-ol are documented in chemical databases, this compound remains largely uncharacterized. alfa-chemistry.comchemicalbook.com There is a lack of published data regarding its synthesis, physicochemical properties, and biological activity.

This absence of information represents a clear research gap. The unique substitution pattern of this compound could lead to novel biological or material properties distinct from its other isomers. Therefore, the primary objectives for future investigations into this compound are clear:

Development of a Synthetic Pathway: The foremost objective is to establish a reliable and efficient synthetic route to produce this compound in sufficient purity and quantity for detailed study.

Physicochemical Characterization: Once synthesized, the compound must be fully characterized using modern analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy, and X-ray crystallography) to confirm its structure and determine fundamental properties such as melting point, solubility, and stability.

Biological Screening: A crucial objective is to perform in vitro screening to evaluate the biological potential of this compound. Initial assays should focus on antimicrobial and cytotoxic activities to determine if it shares the therapeutic potential of other functionalized phenazines. researchgate.net

Electrochemical Analysis: Given the redox-active nature of the phenazine core, an investigation into the electrochemical properties of this compound would provide insight into its potential applications in areas such as biosensors or energy storage.

Addressing these objectives will fill the current void in the literature and provide a comprehensive understanding of this novel phenazine derivative, potentially unlocking new applications in medicine or materials science.

Data Table

Table 1: Physicochemical Profile of this compound This table outlines the fundamental chemical properties of the target compound, derived from its known structure. Experimental values are currently unavailable in the literature.

| Property | Value | Description |

| Molecular Formula | C₁₂H₉N₃O | The empirical formula indicating the elemental composition of the molecule. |

| Molecular Weight | 211.22 g/mol | The mass of one mole of the compound, calculated from its atomic composition. |

| Core Structure | Phenazine | A dibenzopyrazine heterocyclic aromatic ring system. |

| Functional Group 1 | Amino (-NH₂) at position 9 | An electron-donating group known to modulate the biological and electronic properties of aromatic systems. |

| Functional Group 2 | Hydroxyl (-OH) at position 2 | A group known to be important for the antibiotic activity of phenazines and for hydrogen bonding. |

| CAS Registry Number | Not Available | A unique identifier assigned by the Chemical Abstracts Service; none is currently assigned. |

Mentioned Compounds

Structure

3D Structure

Properties

CAS No. |

71662-30-1 |

|---|---|

Molecular Formula |

C12H9N3O |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

9-aminophenazin-2-ol |

InChI |

InChI=1S/C12H9N3O/c13-8-2-1-3-10-12(8)15-11-6-7(16)4-5-9(11)14-10/h1-6,16H,13H2 |

InChI Key |

XPOJAXMKQSHIFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C3C=CC(=CC3=N2)O)N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Pathways Involving 9 Aminophenazin 2 Ol

Mechanistic Investigations into the Formation of 9-Aminophenazin-2-ol

The formation of this compound often involves the oxidative cyclization of substituted 2-aminodiphenylamines. While various oxidizing agents can be employed, the Wohl-Aue reaction, which utilizes nitrobenzene (B124822) in an alkaline medium, is a classical method for synthesizing phenazines. This reaction proceeds through the oxidative cyclization of anilines with substituted nitrobenzenes. thieme-connect.de At elevated temperatures, this process can directly yield the parent phenazine (B1670421) derivatives. thieme-connect.de

Another significant route involves the condensation of ortho-phenylenediamines with ortho-benzoquinones or related compounds. For instance, the reaction of 2,4-diaminodiphenylamine (B86486) can be induced to cyclize through oxidation. uct.ac.za Oxidizing agents like manganese dioxide, lead(IV) oxide, and iron(III) chloride have been historically used for this transformation. uct.ac.zathieme-connect.de The reaction with iron(III) chloride can yield a mixture of this compound and 3-aminophenazin-2-ol. thieme-connect.de

The mechanism of these oxidative cyclizations generally involves the initial formation of a radical cation from the aminodiphenylamine. This is followed by an intramolecular electrophilic attack to form a dihydrophenazine intermediate, which is then oxidized to the final phenazine product. The specific regiochemistry of the final product, such as the formation of this compound, is dictated by the substitution pattern of the starting aminodiphenylamine.

Table 1: Oxidizing Agents for the Formation of Aminophenazines

| Oxidizing Agent | Substrate | Product(s) | Yield (%) | Reference |

| Iron(III) chloride | 2,4-Diaminodiphenylamine | This compound, 3-Aminophenazin-2-ol | 59 (total) | thieme-connect.de |

| Lead(IV) oxide | 2,4-Diaminodiphenylamine | 2-Aminophenazine | Not Reported | uct.ac.za |

| Manganese dioxide | 2,4-Diaminodiphenylamine | 2-Aminophenazine | Not Reported | uct.ac.za |

| Nitrobenzene | 2,4-Diaminodiphenylamine | 2-Aminophenazine | 50 | uct.ac.za |

Detailed Reaction Mechanisms of Derivatization Processes

The amino and hydroxyl groups of this compound provide reactive sites for various derivatization reactions, leading to the formation of fused heterocyclic systems.

The synthesis of oxazolophenazine derivatives from this compound proceeds through a cyclization reaction involving the amino and hydroxyl functionalities. This transformation typically requires a reagent that can provide the missing carbon atom of the oxazole (B20620) ring. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the reagent, followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed imine or a related intermediate. Dehydration of the resulting cyclic intermediate then furnishes the aromatic oxazolophenazine ring system.

The formation of oxazine (B8389632) and pyrrolophenazine derivatives from this compound involves reactions that expand the heterocyclic framework.

Oxazine Derivatives: The synthesis of oxazine derivatives can be achieved by reacting this compound with a two-carbon synthon, such as an alpha-haloketone or a related species. The reaction likely initiates with the N-alkylation of the amino group, followed by an intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon. A subsequent dehydration step would then lead to the formation of the oxazine ring.

Pyrrolophenazine Derivatives: The construction of a pyrrole (B145914) ring fused to the phenazine core can be envisioned through reactions with dicarbonyl compounds or their equivalents. For instance, a Paal-Knorr type synthesis could be employed. This would involve the reaction of the amino group of this compound with a 1,4-dicarbonyl compound. The initial step is the formation of a di-imine or an enamine-imine intermediate, which then undergoes cyclization and subsequent elimination of water to form the pyrrole ring.

Oxidative and Reductive Transformation Pathways of this compound and Its Derivatives

The electron-rich nature of this compound and its derivatives makes them susceptible to both oxidative and reductive transformations. These processes are often characterized by the formation of radical intermediates and can be facilitated by transition metal catalysts.

The oxidation of aminophenols can proceed through one-electron transfer steps, leading to the formation of radical intermediates. researchgate.net In the case of this compound, oxidation can initially form an aminophenoxyl radical. researchgate.net This radical species can be delocalized over the extended aromatic system of the phenazine core. Further oxidation can lead to quinone-imine type structures. researchgate.net

The characterization of these transient radical intermediates is often accomplished using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. scielo.org.mx Spin trapping methods, where a reactive radical is trapped by a spin trap molecule to form a more stable radical adduct, are commonly employed to facilitate EPR detection and characterization. scielo.org.mxnih.gov The hyperfine coupling constants obtained from the EPR spectrum of the spin adduct can provide valuable information about the structure of the original radical intermediate.

Transition metal complexes are effective catalysts for a variety of oxidative transformations. numberanalytics.comsioc-journal.cnmdpi.com They can facilitate the oxidation of aminophenols by providing lower energy reaction pathways. fiveable.me The catalytic cycle often involves the coordination of the substrate to the metal center, followed by electron transfer to the metal, which is subsequently re-oxidized by a stoichiometric oxidant. fiveable.me

In the context of this compound, transition metal catalysts can promote its oxidation to quinonoid species or facilitate oxidative coupling reactions. ntu.ac.uk The choice of metal, its oxidation state, and the coordinating ligands can significantly influence the reactivity and selectivity of the transformation. fiveable.me For example, palladium(II) catalysts are known to be effective in a range of oxidative transformations. diva-portal.org The mechanism can involve steps like oxidative addition and reductive elimination, where the metal cycles between different oxidation states. numberanalytics.comfiveable.me

Table 2: Key Steps in Transition Metal-Catalyzed Oxidation

| Step | Description | Reference |

| Substrate Coordination | The aminophenol substrate binds to the transition metal center. | numberanalytics.comfiveable.me |

| Oxidative Addition | The metal inserts into a bond of the substrate, increasing its oxidation state. | numberanalytics.comfiveable.me |

| Electron Transfer | The substrate is oxidized, and the metal is reduced. | diva-portal.org |

| Reductive Elimination | The oxidized product is released, and the catalyst is regenerated. | numberanalytics.comfiveable.me |

Theoretical and Experimental Kinetic and Thermodynamic Studies of Reactions

General approaches to understanding reaction kinetics often involve the determination of reaction rates, rate constants, and activation energies through experimental techniques. These studies are crucial for elucidating reaction mechanisms. For instance, in the broader context of aminophenol chemistry, studies on the oxidation of related compounds like o-aminophenol have been conducted. These investigations have determined kinetic parameters and explored the influence of various catalysts and reaction conditions. researchgate.netresearchgate.net However, this information is specific to o-aminophenol and cannot be directly extrapolated to this compound.

Theoretical studies, often employing computational methods like Density Functional Theory (DFT), are powerful tools for predicting reaction pathways, transition states, and energetic barriers. frontiersin.orgrsc.org Such computational approaches provide insights into the thermodynamics (enthalpy, entropy, and Gibbs free energy changes) and kinetics (activation energy) of a reaction at a molecular level. For example, theoretical studies on other nitrogen-containing aromatic compounds have successfully elucidated initial reaction mechanisms and temperature-dependent reaction pathways. rsc.org

Despite the existence of these robust experimental and theoretical frameworks for studying reaction kinetics and thermodynamics, specific research applying these methods to this compound is not found in the surveyed literature. Consequently, no specific data tables for reaction rates, activation energies, or thermodynamic parameters for reactions involving this compound can be presented at this time. Further research is required to characterize the kinetic and thermodynamic profile of this compound.

Advanced Spectroscopic and Structural Characterization of 9 Aminophenazin 2 Ol and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis and Interpretation

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 9-Aminophenazin-2-ol, the ¹H NMR spectrum is expected to exhibit a series of distinct signals corresponding to the aromatic protons, as well as exchangeable protons from the amino and hydroxyl groups.

The interpretation of the spectrum involves analyzing the chemical shifts (δ), signal multiplicities (splitting patterns), and integration values. The aromatic region would likely display a complex pattern of doublets, triplets, and multiplets arising from spin-spin coupling between adjacent protons on the phenazine (B1670421) core. For comparison, the related isomer, 3-Aminophenazin-2-ol, in DMSO-d₆, shows signals for its aromatic protons in the range of δ 6.92 to 7.92 ppm. chemicalbook.com The protons of the amino (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. The integration of the peaks would confirm the number of protons in each environment.

Table 1: Hypothetical ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | br s | 1H | OH |

| ~7.8 - 8.2 | m | 3H | Ar-H |

| ~7.5 - 7.7 | m | 2H | Ar-H |

| ~6.8 - 7.2 | m | 2H | Ar-H |

| ~5.0 - 6.0 | br s | 2H | NH₂ |

Note: This is a hypothetical data table based on the analysis of related structures. Actual chemical shifts may vary.

Carbon (¹³C) NMR Spectral Analysis and Isotopic Enrichment Studies

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms. Aromatic carbons typically resonate in the range of δ 110-160 ppm. The carbons bonded to the nitrogen and oxygen atoms (C-N and C-O) are expected to be deshielded and appear at a lower field (higher ppm values). Quaternary carbons, those not bonded to any hydrogen atoms, generally show weaker signals.

Isotopic enrichment studies, particularly with ¹³C, can be a powerful tool for assigning specific carbon signals. By synthesizing a derivative of this compound with a ¹³C-labeled precursor, the signal corresponding to the enriched carbon atom would be significantly enhanced in the ¹³C NMR spectrum, allowing for its unambiguous assignment.

Table 2: Hypothetical ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C-OH |

| ~145 - 150 | C-NH₂ |

| ~140 - 145 | Quaternary C |

| ~130 - 135 | Quaternary C |

| ~125 - 130 | Ar-CH |

| ~120 - 125 | Ar-CH |

| ~115 - 120 | Ar-CH |

| ~110 - 115 | Ar-CH |

| ~105 - 110 | Ar-CH |

| ~100 - 105 | Ar-CH |

Note: This is a hypothetical data table based on the analysis of related structures. Actual chemical shifts may vary.

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in complex molecules like this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum would reveal the connectivity of the protons within the aromatic rings of the phenazine core, helping to piece together the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals that have attached protons.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of an ion, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₂H₉N₃O), the expected exact mass can be calculated and compared to the experimentally determined mass. A close match between the calculated and observed mass would provide strong evidence for the proposed molecular formula. For the related 3-Aminophenazin-2-ol, the calculated m/z was 211.22, and the found value was 211, confirming its elemental composition. chemicalbook.com

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 212.0818 | 212.0815 |

| [M+Na]⁺ | 234.0638 | 234.0633 |

Note: This is a hypothetical data table based on theoretical calculations.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary to create charged droplets. The solvent evaporates, leaving charged molecular ions (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) that are then analyzed by the mass spectrometer.

By varying the conditions within the mass spectrometer (e.g., collision energy), fragmentation of the molecular ion can be induced. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic losses, such as the loss of CO, H₂O, or HCN, could be observed, helping to confirm the presence of the hydroxyl and amino functional groups and the phenazine core.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. Both Infrared (IR) and Raman spectroscopy provide a unique vibrational fingerprint, though they operate on different principles and are subject to different selection rules, making them complementary techniques for a comprehensive structural analysis.

Identification and Characterization of Key Functional Group Vibrations

The vibrational spectrum of this compound is dominated by the characteristic modes of its primary functional groups: the amino (-NH₂) group, the hydroxyl (-OH) group, and the aromatic phenazine core.

The hydroxyl group exhibits a strong, broad absorption band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration. The broadness of this peak is indicative of intermolecular hydrogen bonding. The C-O stretching vibration is expected to appear as a strong band in the 1200-1300 cm⁻¹ range.

The amino group presents characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region. Primary amines, such as the one in this compound, typically show two distinct bands corresponding to the symmetric and asymmetric stretching modes. Additionally, the N-H scissoring (bending) vibration is anticipated to produce a medium to strong absorption band around 1590-1650 cm⁻¹.

The combination of Raman and IR spectroscopy is crucial for a complete assignment of these functional group vibrations, as some modes that are weak in IR may be strong in Raman, and vice versa.

Interactive Table: Characteristic Vibrational Frequencies of Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| C-O Stretch | 1200-1300 | Strong | Medium | |

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3500 | Medium | Medium |

| N-H Symmetric Stretch | ~3400 | Medium | Medium | |

| N-H Scissoring (Bend) | 1590-1650 | Medium-Strong | Weak |

Analysis of Phenazine Ring System Vibrations and Conformations

The phenazine core, a rigid tricyclic aromatic system, gives rise to a series of characteristic vibrational modes. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the rings produce a set of sharp, medium-to-strong intensity bands in the 1400-1650 cm⁻¹ region of both IR and Raman spectra. These bands are highly diagnostic for the aromatic nature of the core.

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Standard Raman spectroscopy often suffers from low signal intensity. Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal by factors of up to 10¹⁰ or more. edinst.comyoutube.com This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically gold or silver. acs.org

The SERS effect arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance on the metal nanostructures and a chemical enhancement involving charge-transfer interactions between the molecule and the surface. youtube.com This immense signal amplification allows for the detection of analytes at extremely low concentrations, even down to the single-molecule level. acs.org

For this compound, SERS offers a powerful tool for trace analysis in various matrices. The phenazine moiety, with its nitrogen atoms, can readily interact with metal surfaces, making it a good candidate for SERS studies. This technique could be applied in fields ranging from environmental monitoring to biosensing. nih.govnih.gov By analyzing the SERS spectrum, a detailed molecular fingerprint can be obtained from a minute amount of sample, providing both qualitative identification and quantitative information. nih.gov

Electronic Spectroscopy for Investigating Absorption and Emission Characteristics

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, probes the transitions between electronic energy levels within a molecule, providing critical information about its chromophoric system and potential for luminescence.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is dictated by the extended π-conjugated system of the phenazine core. Phenazine itself typically displays absorption bands corresponding to π → π* transitions. mdpi.com The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups as auxochromes is expected to cause a significant bathochromic (red) shift in these absorption maxima compared to the unsubstituted phenazine ring.

These shifts occur because the lone pair of electrons on the nitrogen and oxygen atoms can delocalize into the aromatic ring system, raising the energy of the highest occupied molecular orbital (HOMO) and thus reducing the HOMO-LUMO energy gap. The spectrum would likely feature intense bands in the UV and visible regions, characteristic of many organic dyes and pigments. The exact position and intensity of these bands can be sensitive to solvent polarity and pH, as protonation of the amino group or deprotonation of the hydroxyl group would alter the electronic structure of the molecule.

Interactive Table: Expected Electronic Transitions for this compound

| Transition Type | Chromophore System | Expected Wavelength Range | Effect of Substituents (-NH₂, -OH) |

| π → π | Phenazine Aromatic Core | UV-A / Visible | Bathochromic Shift (to longer λ) |

| n → π | N-heteroatoms, -OH, -NH₂ | UV-A / Visible (often weaker) | Shift depends on solvent/pH |

Fluorescence Spectroscopy for Luminescence Properties (if applicable, following derivatization)

Many phenazine derivatives are known to be fluorescent, a property that is highly dependent on their molecular structure and environment. scispace.com The parent this compound may exhibit intrinsic fluorescence, and this property can be significantly modulated through chemical derivatization.

Derivatization of the amino or hydroxyl groups can be a powerful strategy to tune the luminescence properties. For instance, acylation or alkylation of these groups can alter the electron-donating character and steric hindrance, thereby influencing the fluorescence quantum yield and emission wavelength. Such modifications can be used to develop fluorescent probes for specific applications. The study of synthesized derivatives allows for the establishment of structure-property relationships, guiding the design of new molecules with tailored absorption and emission characteristics for use as sensors, imaging agents, or in materials science. mdpi.com

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, thereby offering a definitive understanding of the molecule's solid-state conformation and packing. For complex heterocyclic systems such as this compound and its derivatives, single-crystal X-ray diffraction is invaluable for elucidating the exact molecular geometry and supramolecular architecture.

Detailed research into the crystallographic properties of aminophenazine derivatives offers significant insights. While a complete single-crystal X-ray diffraction analysis for this compound is not extensively reported in publicly available literature, a study on the closely related isomer, 3-Aminophenazin-2-ol, provides crucial crystallographic data. This compound was characterized as part of a cocrystal with 2,3-diaminophenazine, offering a window into the structural behavior of aminophenazinols.

The investigation revealed that the black crystalline material resulting from the chemical oxidation of o-phenylenediamine (B120857) is a cocrystal composed of approximately 70% 3-Aminophenazin-2-ol and 30% 2,3-diaminophenazine. researchgate.net The crystallographic analysis of this cocrystal provided the following unit cell parameters.

| Crystallographic Parameter | Value |

|---|---|

| Compound | [(C12H9N3O)0.7(C12H10N4)0.3]·Cl·1.8H2O |

| Space Group | P1 |

| a (Å) | 6.723(2) |

| b (Å) | 9.828(1) |

| c (Å) | 11.105(2) |

| Z | 2 |

Computational Chemistry and Theoretical Modeling of 9 Aminophenazin 2 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Characterization

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a foundational understanding of a compound's stability, reactivity, and physical properties.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for calculating the ground state properties of molecules like 9-Aminophenazin-2-ol. By optimizing the molecular geometry, DFT calculations can predict key structural parameters. For related phenazine (B1670421) systems, DFT has been successfully used to determine bond lengths, bond angles, and dihedral angles. nih.gov

These calculations would reveal how the amino (-NH2) and hydroxyl (-OH) substituents influence the planarity and geometry of the core phenazine ring system. Furthermore, DFT is used to calculate crucial electronic properties that govern molecular behavior. researchgate.net

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. |

Note: The values in this table are illustrative of the types of data obtained from DFT calculations and are not actual calculated data for this compound.

Beyond DFT, other quantum chemical methods are available. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. They can offer high accuracy, particularly for smaller molecules, but are computationally more demanding than DFT. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster, making them suitable for screening large numbers of molecules or for preliminary analyses of large systems.

Theoretical Prediction of Spectroscopic Properties

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and understanding the electronic transitions within a molecule.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the properties of molecules in their excited states. researchgate.netnih.gov It is particularly effective for simulating ultraviolet-visible (UV-Vis) absorption spectra. nih.gov For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help assign specific electronic transitions, such as π → π* or n → π*, to the observed spectral peaks. nih.gov

More advanced and computationally intensive methods like STEOM-DLPNO-CCSD (State-Specific Equation of Motion Domain-based Local Pair Natural Orbital Coupled Cluster with Singles and Doubles) can provide even higher accuracy for excited state calculations, which can be crucial for complex systems or when fine spectral details are of interest.

Table 2: Representative Data from a Simulated UV-Vis Spectrum using TD-DFT

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Electronic Transition) |

|---|---|---|

| 450 | 0.35 | HOMO -> LUMO (π → π*) |

| 320 | 0.12 | HOMO-1 -> LUMO (π → π*) |

Note: This table represents hypothetical data for this compound to illustrate the output of a TD-DFT calculation.

Computational Analysis of Reaction Pathways and Transition States

Theoretical chemistry provides indispensable tools for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, computational methods can identify the most likely pathways for a reaction to occur. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is a fleeting structure that cannot be isolated experimentally. nih.gov

For this compound, this could involve studying its synthesis, oxidation, or participation in biochemical processes. Calculations can determine the activation energy (the energy barrier that must be overcome for the reaction to proceed), providing insights into reaction rates and feasibility. Such analyses are crucial for designing new synthetic routes or understanding a molecule's metabolic fate. nih.govfrontiersin.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the physical movements and conformational changes of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a dynamic picture of the molecule's behavior.

For a relatively rigid molecule like this compound, MD simulations would be most valuable for studying its interactions with other molecules, such as solvent molecules or a biological target like a protein or DNA. These simulations can reveal preferred binding modes, calculate binding free energies, and identify key intermolecular interactions like hydrogen bonds or π-π stacking. This information is vital in fields like drug design and materials science to understand how a molecule interacts with its environment.

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Computational chemistry and theoretical modeling are indispensable tools in modern drug discovery, providing deep insights into the interactions between a ligand and its biological target at a molecular level. For phenazine derivatives, including compounds structurally related to this compound, these computational approaches are pivotal in elucidating their structure-activity relationships (SAR). By constructing theoretical models, researchers can predict the biological activity of novel molecules, optimize lead compounds, and understand the molecular determinants of their therapeutic effects. This section will delve into the application of these computational methods to the broader class of phenazine compounds, as specific studies on this compound are not extensively available in the public domain. The principles and findings discussed are illustrative of the approaches that would be applied to understand the SAR of this compound.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In the context of phenazine derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their efficacy. For instance, research on bis-phenazines has highlighted the significant role of hydrophobicity in their anticancer activity. nih.gov

A typical QSAR study involves the calculation of various molecular descriptors for a set of compounds with known biological activities. These descriptors can be broadly categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. Statistical methods are then employed to build a model that correlates these descriptors with the observed activity.

One study on 2-substituted phenazinamine derivatives developed a Group-Based QSAR (G-QSAR) model to understand their potential as anticancer agents. researchgate.net The model indicated that the lipophilicity of the compounds, represented by XlogP, was a highly influential parameter in determining their biological activity. researchgate.net This suggests that for this class of compounds, the ability to partition into lipidic environments, such as cell membranes, is crucial for their therapeutic effect.

Molecular docking is another powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the visualization of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, which are critical for molecular recognition. For phenazine derivatives, docking studies have provided valuable insights into their mechanism of action by identifying key amino acid residues involved in binding.

In a study on benzo[a]phenazin-5-ol derivatives as potential C-kit kinase inhibitors, molecular docking simulations revealed favorable binding poses within the active site of the enzyme. fums.ac.ir The binding affinities, expressed as binding free energies (ΔGb), ranged from -9.3 to -10.6 kcal/mol for the studied compounds. fums.ac.ir The analysis of the docked structures showed that the formation of hydrogen bonds with specific amino acid residues, such as Arg791, Ile789, and His790, was a key determinant of the inhibitory activity. fums.ac.ir

Similarly, docking studies on 2-phenazinamine derivatives targeting the Bcr-Abl tyrosine kinase have shown that these compounds can fit into the active site and interact with key residues. researchgate.net The binding energies for some of the more active derivatives were found to be more favorable than that of the standard drug, indicating a strong potential for inhibition. researchgate.net

The following interactive table summarizes the key molecular descriptors and their influence on the activity of phenazine derivatives, as determined by various computational studies.

| Descriptor | Definition | Influence on Activity | Reference |

| ClogP | A measure of a compound's hydrophobicity. | For some bis-phenazines, a strong hydrophobic effect was observed, with an optimal ClogP value around 7.3 for anticancer activity. nih.gov | nih.gov |

| XlogP | An alternative calculation of hydrophobicity. | In a G-QSAR model of 2-phenazinamine derivatives, XlogP was found to be highly influential in determining biological activity. researchgate.net | researchgate.net |

| Binding Energy (ΔGb) | The calculated free energy of binding between a ligand and its target protein. | For benzo[a]phenazin-5-ol derivatives, binding energies ranged from -9.3 to -10.6 kcal/mol, indicating strong binding to C-kit kinase. fums.ac.ir For 2-phenazinamine derivatives, favorable binding energies of up to -8.51 kcal/mol were observed with Bcr-Abl tyrosine kinase. researchgate.net | researchgate.netfums.ac.ir |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The formation of hydrogen bonds with key amino acid residues (e.g., Arg791, Ile789, His790) was crucial for the inhibitory activity of benzo[a]phenazin-5-ol derivatives. fums.ac.ir | fums.ac.ir |

The detailed research findings from these computational studies provide a roadmap for the rational design of more potent and selective phenazine-based therapeutic agents. For instance, the established importance of hydrophobicity suggests that modifying the substituents on the phenazine core to modulate the ClogP or XlogP could be a viable strategy to enhance biological activity. Furthermore, the identification of key amino acid interactions through molecular docking can guide the design of new derivatives with improved binding affinity and specificity for their target proteins.

The following interactive table presents a hypothetical SAR analysis for a series of this compound derivatives, illustrating how computational data could be used to guide drug design. The data is based on the trends observed in the studies of related phenazine compounds.

| Derivative | R-Group at Position X | Calculated XlogP | Predicted Binding Energy (kcal/mol) | Predicted Activity |

| 1 | -H | 2.5 | -7.0 | Moderate |

| 2 | -Cl | 3.2 | -7.8 | High |

| 3 | -OCH3 | 2.3 | -7.2 | Moderate |

| 4 | -CF3 | 3.5 | -8.2 | Very High |

| 5 | -NH2 | 1.8 | -6.5 | Low |

This hypothetical data illustrates that increasing the hydrophobicity (higher XlogP) with electron-withdrawing groups like -Cl and -CF3 could lead to a more favorable binding energy and, consequently, higher predicted activity. Conversely, the introduction of a polar group like -NH2 decreases hydrophobicity and may lead to lower activity. These types of predictive models are invaluable in prioritizing the synthesis of new compounds in a drug discovery program.

Elucidating the Biological Mechanisms of this compound and its Phenazine Relatives: An In Vitro Perspective

A comprehensive examination of the antimicrobial and anticancer properties of this compound and related phenazine compounds reveals a multifaceted mechanism of action, targeting key cellular processes in both microbial pathogens and cancer cells. This article delves into the mechanistic insights of their biological activity, focusing on in vitro applications and molecular interactions.

Advanced Electrochemical Investigations of 9 Aminophenazin 2 Ol and Redox Active Derivatives

Cyclic Voltammetry and Comprehensive Electroanalytical Characterization

The electrochemical behavior of aminophenazinol derivatives, particularly 2-hydroxy-3-aminophenazine (HAPh), has been extensively studied using cyclic voltammetry (CV). HAPh is known to produce stable, redox-active polymer films (referred to as pHAPh) through oxidative electropolymerization on various electrode surfaces, including platinum, gold, glassy carbon, and indium tin oxide (ITO). capes.gov.brresearchgate.net The resulting material is a ladder polymer whose structure and redox characteristics are closely related to those of poly(o-phenylenediamine) and poly(o-aminophenol). capes.gov.brresearchgate.net

Cyclic voltammetry is a key technique for characterizing these compounds, revealing the potential at which redox reactions (oxidation and reduction) occur. sciepub.com The CV of HAPh typically shows well-defined redox couples corresponding to the electron transfer processes within the phenazine (B1670421) core. capes.gov.br During electropolymerization on a gold electrode, an interesting phenomenon has been observed where the process is accompanied by the electrodissolution of the gold substrate, with dissolved gold species redepositing as dispersed crystallites within the organic polymer film. researchgate.net The resulting polymer film is capable of responding to other dissolved organic species, indicating its potential for use in electrochemical sensing applications. capes.gov.br

Determination of Redox Potentials and Study of Electron Transfer Processes

The redox potential is a critical parameter that determines the suitability of a compound for applications such as batteries. For phenazine derivatives, this potential can be tuned by adding different functional groups to the main ring structure. rsc.org Electron-donating groups, such as the amino (-NH2) and hydroxyl (-OH) groups present in 9-Aminophenazin-2-ol, generally shift the redox potential to more negative values. oaepublish.com

Phenazine compounds are particularly noteworthy for their ability to undergo a two-electron (2e⁻) redox reaction, which is a significant advantage for energy storage applications as it doubles the charge stored per molecule compared to a one-electron process. oaepublish.com

Computational and experimental studies have been conducted to determine the standard redox potentials of various phenazine derivatives in alkaline aqueous solutions. For 2-hydroxy-3-aminophenazine (2,3-HAPZ), the isomer of the target compound, specific values have been measured and calculated. rsc.org

Table 1: Electrochemical Potential of 2-hydroxy-3-aminophenazine (2,3-HAPZ) in Alkaline Solution

| Compound Name | Abbreviation | Calculated Standard Potential (E⁰ cal vs. SHE, V) | Measured Standard Potential (E⁰ exp vs. SHE, V) |

|---|---|---|---|

| 2-hydroxy-3-aminophenazine | 2,3-HAPZ | -0.686 | -0.687 |

Data sourced from computational and experimental analysis in 1 M KOH solution. rsc.org

This low redox potential makes it a promising candidate for use as an anolyte (negative electrode material) in aqueous batteries. oaepublish.com The electron transfer process is central to its function, where the phenazine core reversibly accepts and donates two electrons during the charge and discharge cycles.

Characterization of Electrode Kinetics and Reaction Rates

The efficiency of an electrochemical device is heavily dependent on the kinetics of the electron transfer at the electrode-electrolyte interface. wikipedia.orgcam.ac.uk Electrode kinetics for phenazine derivatives are complex and influenced by several factors, including the transport of the active species to the electrode surface and the intrinsic rate of the electron transfer reaction. wikipedia.orgcam.ac.uk

Charge transport within the polymer film. capes.gov.br

Diffusion of the substrate (the molecule being oxidized) through the film. capes.gov.br

The cross-exchange electron transfer reaction between the substrate and the redox sites of the polymer. capes.gov.br

Evaluation of Potential Applications in Redox Flow Battery Systems as Active Species

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale, grid-level energy storage, and phenazine derivatives are considered excellent candidates for the anolyte (negative electrolyte) in these systems. oaepublish.comresearchgate.netnih.gov Their suitability stems from key characteristics such as low redox potentials and the ability to undergo a stable two-electron transfer process. oaepublish.com

A major challenge for many organic molecules is their low solubility in water. The strategic modification of the phenazine structure by introducing hydrophilic functional groups, such as the amino (-NH2) and hydroxyl (-OH) groups found in this compound, is a critical strategy to enhance water solubility and tune the redox potential for optimal battery performance. oaepublish.comresearchgate.net

Specifically, 2-amino-3-hydroxyphenazine (B601258) (AHP), an isomer of the title compound, has been synthesized and identified as a promising anolyte material for long-cycling alkaline redox flow batteries. doi.org When paired with a suitable catholyte like potassium ferrocyanide, these phenazine-based anolytes can create a high-voltage, stable aqueous flow cell. doi.org The development of such metal-free, organic active materials opens a pathway to creating low-cost, safe, and sustainable AORFBs for scalable energy storage. nih.govnih.gov

Future Research Directions and Emerging Interdisciplinary Applications

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. jocpr.comacs.org A primary future research direction for 9-Aminophenazin-2-ol involves the development of novel and sustainable synthetic methodologies that prioritize atom economy, reduce waste, and utilize environmentally benign reagents and solvents.

Traditional phenazine (B1670421) syntheses, such as the Wohl-Aue reaction, often suffer from low yields and poor atom economy, generating significant waste. google.comthieme-connect.de Future efforts should focus on catalytic and one-pot procedures. For instance, exploring metal-catalyzed cross-coupling reactions or photoredox catalysis could provide more efficient and selective pathways to the phenazine core. researchgate.net A notable example of a greener approach is the Jourdan-Ullmann/sodium borohydride (B1222165) ring-closure pathway, which has been successfully employed for the synthesis of diverse phenazine-1-carboxylic acid derivatives and could be adapted for this compound. rroij.com

The concept of atom economy, which emphasizes the maximization of the incorporation of all reactant atoms into the final product, will be a critical metric for evaluating new synthetic routes. primescholars.com Research into enzymatic or chemo-enzymatic strategies could also offer highly selective and environmentally friendly alternatives to traditional chemical methods. purkh.com The development of such sustainable synthetic routes is not only academically significant but also crucial for the potential large-scale and cost-effective production of this compound and its derivatives for various applications. imist.ma

Table 1: Comparison of Synthetic Strategies for Phenazine Derivatives

| Synthetic Method | Advantages | Disadvantages | Potential for this compound Synthesis |

| Wohl-Aue Synthesis | Utilizes readily available starting materials. | Low yields, poor atom economy, harsh reaction conditions. google.comthieme-connect.de | Less ideal due to sustainability concerns. |

| Jourdan-Ullmann Coupling | Robust for diverse functional groups. rroij.com | May require stoichiometric copper and high temperatures. | Adaptable for creating the aminophenazine scaffold. |

| Photoredox Catalysis | Mild reaction conditions, high selectivity. researchgate.net | May require specialized equipment. | Promising for a greener synthesis pathway. |

| Enzymatic Synthesis | High specificity, environmentally benign. purkh.com | Enzyme availability and stability can be limiting. | A highly sustainable but potentially challenging route to explore. |

Exploration of Advanced Catalytic Applications Beyond Enzyme Mimicry

The redox-active nature of the phenazine ring system suggests that this compound could serve as a versatile scaffold for the development of novel catalysts. While much research has focused on mimicking the catalytic activity of enzymes, a significant future direction lies in exploring applications beyond biomimicry. acs.org This includes leveraging the unique electronic properties of the this compound core in areas of organocatalysis, photocatalysis, and as a ligand in transition metal catalysis. lidsen.comrsc.org

The amino and hydroxyl groups on the phenazine ring can be readily modified, allowing for the fine-tuning of the catalyst's steric and electronic properties. taylorandfrancis.com This tunability could be exploited to design catalysts for specific organic transformations with high selectivity and efficiency. For example, chiral derivatives of this compound could be developed as organocatalysts for asymmetric synthesis.

Furthermore, the phenazine core can act as a photo-sensitizer in photoredox catalysis, enabling the use of visible light to drive chemical reactions under mild conditions. researchgate.net Research in this area could lead to the discovery of new catalytic cycles and the synthesis of complex molecules in a more sustainable manner. The potential for this compound and its derivatives to act as ligands for transition metals also opens up a vast area of catalytic research, with potential applications in cross-coupling reactions, C-H activation, and polymerization. riken.jp

Table 2: Potential Advanced Catalytic Applications of this compound Derivatives

| Catalysis Type | Potential Role of this compound Scaffold | Example Application |

| Asymmetric Organocatalysis | Chiral derivatives as catalysts. | Enantioselective functional group transformations. |

| Photoredox Catalysis | Photosensitizer for visible-light-driven reactions. researchgate.net | Green synthesis of fine chemicals and pharmaceuticals. |

| Transition Metal Catalysis | Ligand to modulate metal center reactivity. | Cross-coupling reactions, C-H functionalization. riken.jp |

| Electrocatalysis | Redox mediator at electrode surfaces. | Development of sensors and energy conversion systems. |

Deeper Mechanistic Understanding of Complex Biological Interactions

While initial studies have highlighted the biological activities of phenazine derivatives, including this compound, a deeper mechanistic understanding of their interactions with biological systems is a crucial area for future research. mdpi.commdpi.com This involves identifying specific cellular targets and elucidating the molecular pathways through which these compounds exert their effects. nih.gov

The planar structure of the phenazine ring suggests that DNA intercalation is a likely mechanism of action, similar to other polycyclic aromatic compounds used in medicine. google.com Future studies should employ advanced biophysical techniques, such as X-ray crystallography and high-resolution NMR, to characterize the binding of this compound to DNA at an atomic level. researchgate.net Understanding these interactions is critical, as has been shown for compounds like m-AMSA, which poison topoisomerase II by stabilizing the enzyme-DNA cleavage complex. nih.gov Investigating whether this compound or its derivatives act as topoisomerase inhibitors is a promising avenue of research. nih.gov

Beyond DNA, it is important to explore other potential cellular targets, such as enzymes and signaling proteins. The redox properties of this compound suggest it could interfere with cellular redox homeostasis, a mechanism that warrants further investigation. A comprehensive understanding of the structure-activity relationships and the specific molecular interactions will be essential for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Design and Synthesis of Next-Generation Functional Materials Based on the Phenazine Scaffold

The unique photophysical and electronic properties of the phenazine core make this compound an excellent building block for the design and synthesis of next-generation functional materials. taylorandfrancis.com Future research in this area will likely focus on the development of novel polymers and small molecules for applications in electronics, photonics, and sensing. acs.org

By incorporating the this compound unit into conjugated polymers, it is possible to create materials with tailored electronic properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and electrochromic devices. metu.edu.trresearchgate.netnsysu.edu.twdntb.gov.ua The amino and hydroxyl substituents on the phenazine ring provide handles for polymerization and for tuning the material's solubility, processability, and solid-state packing, which are all critical for device performance.

The development of supramolecular materials based on this compound is another exciting research direction. alphagalileo.org Through non-covalent interactions, such as hydrogen bonding and π-π stacking, it is possible to create self-assembling systems with emergent properties. These materials could find applications in areas such as chemical sensing, drug delivery, and tissue engineering. rsc.org The design of these advanced materials will require a multidisciplinary approach, combining expertise in organic synthesis, polymer chemistry, materials science, and device engineering. coledeforest.com

Table 3: Potential Functional Materials Derived from this compound

| Material Class | Potential Properties | Example Applications |

| Conjugated Polymers | Tunable bandgap, charge transport, electrochromism. metu.edu.trresearchgate.net | Organic solar cells, OLEDs, smart windows. |

| Supramolecular Assemblies | Self-healing, stimuli-responsive, high surface area. alphagalileo.org | Drug delivery systems, sensors, scaffolds for tissue engineering. |

| Small Molecule Semiconductors | High charge carrier mobility, defined structure. | Organic field-effect transistors (OFETs), logic circuits. |

| Fluorescent Probes | High sensitivity and selectivity for specific analytes. | Bioimaging, environmental monitoring. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Aminophenazin-2-ol, and how can purity be optimized during synthesis?

- Methodological Answer : Common synthetic routes involve condensation reactions of aminophenol derivatives with appropriate precursors under controlled pH and temperature. For example, refluxing 2-aminophenol with phenazine precursors in acidic conditions can yield this compound. Purification typically employs column chromatography (silica gel, methanol/chloroform gradient) followed by recrystallization. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of NMR (¹H and ¹³C in DMSO-d6 to resolve aromatic protons), FT-IR (to confirm amine and hydroxyl groups), and high-resolution mass spectrometry (HRMS, ESI+ mode). Cross-reference spectral data with computational predictions (e.g., Gaussian software for IR/NMR simulations) to resolve ambiguities .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at –20°C. Avoid exposure to moisture and oxidizing agents. Regular stability checks via TLC or HPLC are recommended to detect degradation products like quinone derivatives .

Advanced Research Questions

Q. How can contradictory reports on the redox properties of this compound be resolved?

- Methodological Answer : Discrepancies in redox potentials (e.g., cyclic voltammetry results) may arise from solvent polarity or reference electrode calibration. Replicate experiments using standardized conditions (e.g., 0.1 M TBAPF6 in acetonitrile, Ag/AgCl reference). Cross-validate with spectroelectrochemical methods (UV-Vis during potentiostatic control) to correlate redox states with spectral shifts .

Q. What experimental design strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Employ Design of Experiments (DoE) to assess factors like reaction time, catalyst loading, and solvent polarity. For instance, a Box-Behnken design can model interactions between temperature (80–120°C), pH (4–6), and stoichiometric ratios. Response surface methodology (RSM) identifies optimal conditions while minimizing byproduct formation .

Q. Which advanced techniques elucidate degradation pathways of this compound under oxidative stress?

- Methodological Answer : Use LC-QTOF-MS to identify degradation products. Accelerated stability studies (40°C/75% RH for 6 months) coupled with radical scavenger assays (e.g., DPPH) reveal whether degradation is radical-mediated. Isotopic labeling (e.g., ¹⁵N-amine) can track molecular fragmentation pathways .

Data Analysis & Validation

Q. How do computational models aid in predicting the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., oxidoreductases) identifies potential binding modes. QSAR models trained on experimental IC₅₀ values (e.g., enzyme inhibition assays) prioritize derivatives with optimized steric and electronic properties .

Q. What statistical approaches validate reproducibility in dose-response studies of this compound?

- Methodological Answer : Use ANOVA to compare inter-assay variability across triplicate experiments. Bland-Altman plots assess agreement between technical replicates. For non-linear dose-response curves, hierarchical Bayesian modeling accounts for uncertainty in EC₅₀ estimates .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.